molecular formula C14H16BrN3OS B2486816 [4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone CAS No. 339020-32-5

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone

Cat. No.: B2486816
CAS No.: 339020-32-5
M. Wt: 354.27
InChI Key: FEOIGSMVOZIFCW-UHFFFAOYSA-N
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Description

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, a bromophenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butylamino group and the bromophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactor technology can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein functions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, offering new avenues for therapeutic development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone
  • 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone
  • 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone

Uniqueness

Compared to similar compounds, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone stands out due to the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its applications and properties.

Properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOIGSMVOZIFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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